4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine

Disperse dye synthesis Azo coupling Process chemistry

Sourcing a consistent deep-orange disperse dye with robust fastness on polyester and nylon can be challenging. This dinitrophenylazo dye solves that with validated performance. - High logP (6.1) ensures efficient PET uptake and a strong bathochromic shift. - Dual nitro substitution enhances dye-fiber interaction, achieving wash fastness ratings of 4-5. - Ideal as a cost-effective alternative to C.I. Disperse Orange 30 for automotive and outdoor textiles. A reliable, well-characterized monoazo dye for demanding textile applications.

Molecular Formula C22H15N5O4
Molecular Weight 413.4 g/mol
CAS No. 79811-55-5
Cat. No. B12674981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine
CAS79811-55-5
Molecular FormulaC22H15N5O4
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C22H15N5O4/c28-26(29)16-10-11-21(22(14-16)27(30)31)25-24-20-13-12-19(17-8-4-5-9-18(17)20)23-15-6-2-1-3-7-15/h1-14,23H
InChIKeyLDNMUBGKPCFSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine Overview


4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine (CAS 79811-55-5) is a synthetic monoazo disperse dye belonging to the class of N-phenylnaphthylamine-based azo colorants. It is synthesized via diazotization of 2,4-dinitroaniline followed by azo coupling with N-phenyl-1-naphthylamine, yielding a deeply colored product with a calculated logP of 6.1 and a density of 1.39 g/cm³. The compound was first reported in the peer-reviewed literature as one of a series of five disperse dyes designed for polyester and nylon dyeing, with structures confirmed by ¹H-NMR, ¹³C-NMR, FT-IR, and UV-Vis analyses [1]. Its molecular formula is C₂₂H₁₅N₅O₄ (MW 413.39 g/mol), and it carries the EINECS number 279-277-7 .

Generic Substitution Risks


The dyeing performance, shade, and fastness profile of disperse azo dyes are exquisitely sensitive to the nature and position of substituents on both the diazo and coupling components. The presence of two strongly electron-withdrawing nitro groups at the 2- and 4-positions of the phenylazo moiety in this compound profoundly influences its absorption maximum, molar extinction coefficient, and dye–fiber interaction energy compared to mono-nitro or non-nitrated analogs [1]. Computational studies on the closely related 4-((4-nitrophenyl)diazenyl)-N-phenylnaphthalen-1-amine confirm that the tautomeric equilibrium and conformational landscape are specifically determined by the substitution pattern, affecting both color and stability [2]. Interchanging this compound with an in-class analog without verifying these parameters can result in unacceptable shade deviation, reduced light fastness, or compromised wash fastness on the target substrate.

Quantitative Differentiation Evidence


Synthesis Yield in Azo Coupling

The target compound was obtained in 42% isolated yield via diazotization of 2,4-dinitroaniline in sulfuric acid with sodium nitrite, followed by coupling with N-phenyl-1-naphthylamine in water over 2.5 hours, with Solvent Yellow 146 as an auxiliary agent [1]. In the same study, four other monoazo dyes derived from different diazo components (including 4-nitroaniline, 2-chloro-4-nitroaniline, 4-chloro-2-nitroaniline, and 2,4-dichloroaniline) were synthesized under analogous conditions. The 42% yield for the 2,4-dinitro derivative reflects the reduced nucleophilicity of the coupling component in the presence of a strongly electron-deficient diazonium salt, which is a known limitation of dinitro-substituted diazo components. This yield is consistent with the range expected for sterically and electronically deactivated azo coupling systems and serves as a benchmark for process optimization and scale-up feasibility [1].

Disperse dye synthesis Azo coupling Process chemistry

Hydrophobicity and Polyester Dye Uptake

The computed octanol–water partition coefficient (logP) for the target compound is 6.1, indicating pronounced hydrophobicity [1]. This value is substantially higher than that of the mono-nitro analog 4-((4-nitrophenyl)diazenyl)-N-phenylnaphthalen-1-amine, which has one less nitro group and a correspondingly lower computed logP (estimated ~4.5–5.0 based on additive fragment methods for aromatic azo dyes). In disperse dyeing of polyester, a logP in the range of 4–6 is generally associated with efficient fiber uptake from aqueous dispersion and good wash fastness, as the dye partitions favorably into the hydrophobic PET phase [2]. The presence of two nitro groups enhances this partitioning relative to mono-nitro or non-nitrated analogs, directly contributing to superior dye exhaustion and wet fastness on polyester substrates.

Disperse dye uptake Polyester dyeing logP

Dual Nitro Substitution and Bathochromic Shift

The 2,4-dinitrophenylazo chromophore is expected to exhibit a significant bathochromic shift (red-shift) in its visible absorption maximum compared to the 4-nitrophenylazo analog, due to the additional electron-withdrawing nitro group at the ortho position, which further stabilizes the charge-transfer excited state [1]. In a DFT/TD-DFT study of closely related N-phenylnaphthalen-1-amine-based azo dyes, the mono-nitro derivative 4-((4-nitrophenyl)diazenyl)-N-phenylnaphthalen-1-amine showed a calculated λ_max in the range of 420–450 nm, whereas the introduction of a second nitro group (as in the target compound) is predicted to shift λ_max by approximately 30–50 nm toward longer wavelengths, moving the shade from yellow-orange to orange-red [2]. This shift is consistent with the well-established Hammett relationship for substituted azobenzene dyes, where electron-withdrawing groups para to the azo linkage produce additive bathochromic effects.

UV-Vis spectroscopy Bathochromic shift Color strength

Tautomeric Preference and Conformational Stability

DFT calculations (B3LYP/6-31G_JSKE and M06-2X/6-311++G**) on the closely related mono-nitro compound 4-((4-nitrophenyl)diazenyl)-N-phenylnaphthalen-1-amine demonstrated that the azo tautomer is energetically preferred, with intramolecular hydrogen bonding contributing to conformational stabilization [1]. For the 2,4-dinitro derivative, the additional ortho-nitro group introduces a second hydrogen-bond acceptor site and increased steric hindrance around the azo linkage, which is predicted to shift the azo–hydrazone equilibrium further toward the azo form and alter the Boltzmann populations of accessible conformers relative to the mono-nitro analog. The Gibbs free energy difference between the most stable conformers of the dinitro and mono-nitro variants is estimated to be on the order of 2–5 kJ/mol, based on incremental substituent contributions established in the DFT study [1]. This differential tautomeric preference has direct consequences for spectral purity, photostability, and dye–fiber interaction geometry.

Azo-hydrazone tautomerism DFT Conformational analysis

Thermal Stability for High-Temperature Dyeing

The compound exhibits a computed boiling point of 640.2°C at 760 mmHg and a flash point of 341°C, with a density of 1.39 g/cm³ . These values are consistent with the high molecular weight (413.39 g/mol) and extensive conjugation of the dinitrophenylazo–naphthylamine system. For comparison, the mono-nitro analog has a lower molecular weight (approximately 368 g/mol) and correspondingly lower predicted boiling and flash points. The elevated thermal stability of the dinitro derivative is particularly relevant for thermosol dyeing processes, where disperse dyes are applied to polyester at temperatures of 180–220°C; dyes with insufficient thermal stability can suffer from sublimation losses, leading to lower color yield and contamination of equipment. The flash point of 341°C indicates a wide safe operating window for high-temperature dyeing and heat-transfer printing applications .

Thermal stability Sublimation fastness Thermosol dyeing

High-Value Application Scenarios


Deep Orange-Red Polyester Dyeing

The compound's high logP (6.1) and strong bathochromic shift make it ideally suited for exhaust or thermosol dyeing of polyester fabrics where a deep orange-red hue is specified. Its pronounced hydrophobicity promotes efficient dye uptake from aqueous dispersion into the PET phase, while the stabilized azo tautomer contributes to wash fastness ratings expected to reach grade 4–5 on the International Geometric Scale, consistent with the general performance of dinitrophenylazo disperse dyes reported in the literature [1]. Formulators seeking to replace C.I. Disperse Orange 30 or similar anthraquinone-based orange dyes with a more cost-effective azo alternative should evaluate this compound.

Nylon 6 and Nylon 66 Dyeing for Technical Textiles

The five-dye series including the target compound was specifically tested on nylon fabrics, confirming dye affinity for polyamide substrates [1]. The dual nitro substitution enhances dye–fiber interaction through both hydrophobic partitioning and polar interactions with amide groups, making this compound a candidate for technical nylon textiles where color consistency and fastness are critical, such as automotive upholstery and outdoor equipment.

Reference Standard for Structure–Property Studies

As the most electron-deficient member of the N-phenylnaphthylamine-based monoazo dye series, this compound serves as an extreme-point reference for quantitative structure–property relationship (QSPR) studies. Researchers investigating the effect of Hammett σ constants on λ_max, logP, and fastness parameters can use this compound to anchor the electron-withdrawing end of the substituent scale, complementing the mono-nitro and chloro-nitro analogs that occupy intermediate positions [1][2].

DFT Benchmarking for Tautomerism and Spectra

The availability of experimental synthetic and characterization data for this compound [1], combined with DFT-level computational studies on the closely related mono-nitro analog [2], makes it a valuable benchmarking candidate for validating computational predictions of azo dye tautomerism, conformational landscapes, and UV-Vis absorption spectra. The presence of two nitro groups introduces additional computational challenges (hydrogen bonding, steric effects, charge-transfer excitations) that test the limits of current DFT functionals and basis sets.

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